![molecular formula C21H19N3O3S3 B2724310 N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260919-39-8](/img/structure/B2724310.png)
N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O3S3 and its molecular weight is 457.58. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
A study by Hafez and El-Gazzar (2017) delves into the synthesis of new thieno[3,2-d]pyrimidine derivatives and their evaluation for antitumor activities. They developed a series of compounds demonstrating potent anticancer effects comparable to doxorubicin on various human cancer cell lines, including breast, cervical, and colonic carcinoma cells. This research underscores the potential of thieno[3,2-d]pyrimidine derivatives in cancer therapy (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Antimicrobial Activities
Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, highlighting their antimicrobial activities. Although the compound differs structurally, the study provides insight into how structural variations can influence biological activities, offering a path for developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Crystal Structure Analysis
Subasri et al. (2016) and another study in 2017 by the same group offer detailed crystal structure analysis of compounds with a similar sulfanylacetamide moiety. These studies provide essential insights into the molecular conformation and potential interactions of such compounds, which are crucial for understanding their biological activities (S. Subasri et al., 2016).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
Research by Gangjee et al. (2008) focuses on the synthesis of thieno[2,3-d]pyrimidine antifolates as dual inhibitors of thymidylate synthase and dihydrofolate reductase. These compounds, by targeting key enzymes in nucleotide biosynthesis, represent a promising approach for developing new anticancer and antimicrobial therapies (A. Gangjee et al., 2008).
Glutaminase Inhibitors
Shukla et al. (2012) investigated BPTES analogs, including sulfanylacetamide derivatives, as potent and selective inhibitors of kidney-type glutaminase. This study highlights the therapeutic potential of these compounds in cancer treatment by targeting glutaminase, an enzyme involved in tumor growth and survival (K. Shukla et al., 2012).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S3/c1-27-15-6-4-14(5-7-15)22-18(25)13-30-21-23-17-9-12-29-19(17)20(26)24(21)10-8-16-3-2-11-28-16/h2-7,9,11-12H,8,10,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIVAIAFKWLXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

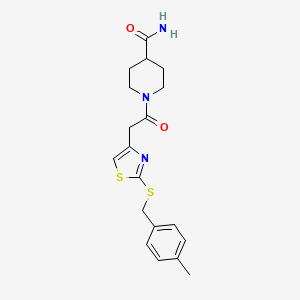
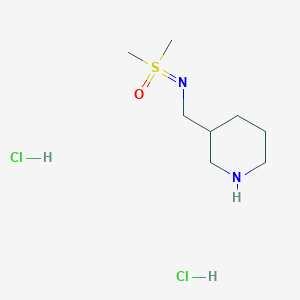


![1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2724235.png)
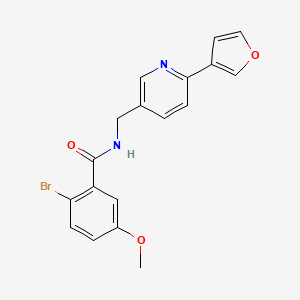

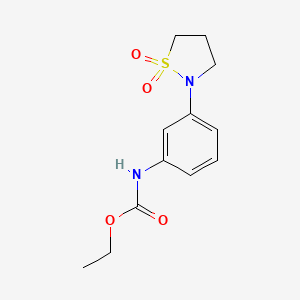
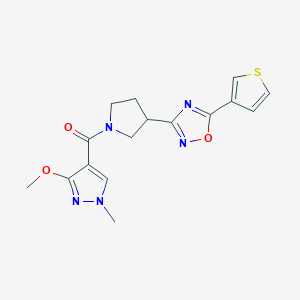
![3-methyl-2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2724244.png)

![tert-butyl N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxypropyl]carbamate](/img/structure/B2724246.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid](/img/structure/B2724247.png)
![2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2724249.png)